5-(3,4-Dimethylphenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
UFLFPYJMYFSCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)CN2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Piperazin 2 One Derivatives
General Strategies for Piperazin-2-one (B30754) Ring Construction
The formation of the piperazin-2-one ring can be achieved through several strategic disconnections, leading to a variety of synthetic routes. These strategies often involve the formation of key carbon-nitrogen bonds to assemble the heterocyclic system. researchgate.net
Cyclization reactions are a cornerstone of piperazin-2-one synthesis. A common approach involves the intramolecular condensation of a linear precursor, typically a substituted ethylenediamine (B42938) derivative. For instance, a cascade reaction involving a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine can produce N-substituted piperazinones through a tandem reductive coupling and SN2-cyclization. researchgate.net This method is particularly amenable to diversity-oriented synthesis. researchgate.net Another powerful technique is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC), which can start from simple commercial aldehydes to build complex piperazin-2-ones. acs.org
A well-established route to piperazin-2-ones involves the partial reduction of a 2,5-diketopiperazine (DKP) precursor. researchgate.netthieme-connect.com DKPs are cyclic dipeptides that can be readily synthesized from amino acid esters through N-alkylation, N-acylation, and subsequent cyclization. researchgate.netorganic-chemistry.org The selective reduction of one of the two carbonyl groups in the DKP ring yields the corresponding piperazin-2-one. While powerful reducing agents like lithium aluminium hydride (LiAlH4) can reduce both carbonyls to form a piperazine (B1678402), careful control of reaction conditions and reagents is necessary to achieve the desired mono-reduction. wikipedia.orgbaranlab.org
N-alkylation is a fundamental strategy for introducing diversity into the piperazinone scaffold. thieme-connect.com This can be performed on a pre-formed piperazin-2-one ring or on a linear precursor prior to cyclization. For example, in the synthesis of the antihistamine Meclizine, N-alkylation of the piperazine ring with 3-methylbenzylchloride is a key final step. wikipedia.org Asymmetric deprotonation of N-Boc protected piperazines followed by trapping with electrophiles also provides a route to functionalized products. mdpi.com Palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones has also been developed to create highly enantioenriched products. nih.govnih.gov
Table 1: Comparison of N-Alkylation Strategies for Piperazinone Synthesis
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Classical N-Alkylation | Alkyl halides, Base (e.g., NaH) | Direct functionalization of the nitrogen atom. | wikipedia.orgwikipedia.org |
| Asymmetric Deprotonation | Strong base (e.g., s-BuLi), Chiral ligand | Enables stereoselective introduction of substituents. | mdpi.com |
| Pd-Catalyzed Allylic Alkylation | Pd2(pmdba)3, Chiral phosphine (B1218219) ligands | Forms chiral α-tertiary piperazin-2-ones with high enantioselectivity. | nih.govthieme-connect.com |
Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. thieme-connect.com Palladium, iridium, and rhodium complexes have proven particularly effective in piperazinone synthesis.
Palladium-catalyzed reactions, such as the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, provide a modular route to highly substituted piperazinones under mild conditions. acs.org Iridium and rhodium catalysts have been employed in enantioselective reductive amination and amidation cascade reactions, coupling simple alkyl diamines with α-ketoesters to afford chiral piperazinone products. acs.org Furthermore, manganese(III) acetate-mediated radical cyclizations have been used to synthesize piperazine-substituted dihydrofuran derivatives, showcasing the utility of radical pathways in forming related heterocyclic structures. nih.gov
Table 2: Selected Transition-Metal-Catalyzed Reactions for Piperazinone Synthesis
| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium / DPEphos | Decarboxylative Cyclization | Propargyl carbonates, Bis-nitrogen nucleophiles | Modular synthesis, high substitution tolerance. | acs.org |
| Iridium or Rhodium / Chiral Ligands | Asymmetric Reductive Amination/Amidation Cascade | Alkyl diamines, α-Ketoesters | High enantioselectivity for chiral products. | acs.org |
| Iridium / Photoredox | Radical Cyclization (SLAP Reagents) | Silicon amine precursors, Aldehydes | Avoids toxic tin reagents, uses visible light. | mdpi.com |
Stereoselective Synthesis of Chiral Piperazin-2-ones
The synthesis of enantiomerically pure piperazin-2-ones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several catalytic asymmetric methods have been developed to meet this challenge. rsc.org
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of piperazin-2-one synthesis, this method is often applied to unsaturated precursors like pyrazin-2-ols or dihydropyrazines.
A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.orgrsc.org This reaction often involves a dynamic kinetic resolution process, where the hydrogenation of rapidly equilibrating imine tautomers delivers the chiral product. dicp.ac.cnrsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives, activated by alkyl halides, has been developed to produce a wide range of chiral piperazines with high enantiomeric excess (up to 96% ee), which can be precursors to chiral piperazinones. researchgate.netacs.org
Table 3: Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis
| Catalyst/Metal | Substrate Type | Typical Enantiomeric Excess (ee) | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Pyrazin-2-ols | Up to 90% | Proceeds via dynamic kinetic resolution of imine tautomers. | dicp.ac.cnrsc.org |
| Iridium | Activated Pyrazinium Salts | Up to 96% | Requires pre-activation of the pyrazine ring with alkyl halides. | researchgate.netacs.org |
Organocatalytic Asymmetric Methodologies
The asymmetric synthesis of piperazin-2-one derivatives, crucial for accessing enantiomerically pure pharmaceutical agents, has been significantly advanced through organocatalysis. A notable development is a one-pot, three-step sequential protocol that yields 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. nih.govacs.org This methodology is catalyzed by a quinine-derived urea (B33335) and involves a Knoevenagel reaction, followed by asymmetric epoxidation, and a final domino ring-opening cyclization (DROC). nih.gov
The sequence commences with the reaction between commercially available aromatic aldehydes and (phenylsulfonyl)acetonitrile, catalyzed by an enhanced quinine-derived urea (eQNU), to form an electron-poor E-alkene. acs.org This intermediate is then subjected to asymmetric epoxidation in the same pot using cumyl hydroperoxide (CHP). The final and key step involves the addition of a 1,2-ethylenediamine, which initiates a domino ring-opening cyclization (DROC) of the epoxide intermediate to furnish the desired piperazin-2-one. nih.govacs.org Two of the three steps in this sequence are stereoselectively catalyzed by the cinchona alkaloid-based organocatalyst. nih.gov
This organocatalytic approach has proven effective for a range of aromatic aldehydes, affording the corresponding (R)-piperazin-2-ones in good yields and with high enantiomeric excess (ee), often exceeding 90%. acs.org
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 4-ClC₆H₄CHO | 70 | 96 |
| 2 | 4-BrC₆H₄CHO | 75 | 95 |
| 3 | 4-CNC₆H₄CHO | 65 | 92 |
| 4 | 3-BrC₆H₄CHO | 68 | 94 |
| 5 | C₆H₅CHO | 63 | 90 |
Synthetic Routes to 5-Substituted Piperazin-2-one Analogues Bearing Aryl Groups
Stepwise Construction of Substituted Piperazine-2,5-dione Rings from Precursors
The synthesis of substituted piperazine-2,5-diones, which can serve as precursors to piperazin-2-ones, can be achieved through the stepwise construction of the heterocyclic ring from various acyclic precursors. One versatile method allows for the assembly of multiply substituted cyclic dipeptides from fragments of four different molecules. nih.gov This approach begins with a substituted 2-allylaniline, which is reacted with methyl 2-bromo-2-phenylacetate. The resulting product then reacts with a haloacetyl chloride, followed by a ring-closing step with benzylamine (B48309) to yield the 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. nih.gov
Another common strategy involves building upon a pre-existing piperazine-2,5-dione core. chemrxiv.orgresearchgate.net In this approach, piperazine-2,5-dione is condensed with various benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.orgresearchgate.net To control the reaction and achieve mono-arylidene or unsymmetrical bis-arylidene products, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be used. The acetyl groups allow for a stepwise condensation with different aldehydes. For instance, reacting 1,4-diacetylpiperazine-2,5-dione with one equivalent of an aldehyde yields a mono-substituted product like 1-acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione. This intermediate can then be reacted with a different aldehyde to produce an unsymmetrical bis-arylidene derivative. mdpi.com
Introduction of Dimethylphenyl Moieties into Piperazine/Piperazinone Scaffolds
The introduction of a dimethylphenyl group onto a piperazine or piperazinone scaffold is a key step in the synthesis of various biologically active molecules. Several methodologies have been developed to achieve this transformation, prominently featuring metal-catalyzed cross-coupling reactions.
One widely documented method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is central to the synthesis of Vortioxetine, or 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. In a common synthetic route, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is coupled with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand. google.comepo.org The final step involves the acidic deprotection of the Boc group to yield the target compound. google.comepo.org
Another effective method involves the acylation of a piperazine nitrogen. This is demonstrated in the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives. The reaction couples 4-(1-piperazinyl)phenol with a substituted benzoyl chloride, such as 2,4-dimethylbenzoyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). nih.gov Alternatively, the corresponding benzoic acid can be used with a coupling agent like HBTU. nih.gov
| Product | Piperazine Precursor | Dimethylphenyl Reagent | Catalyst/Reagent | Reaction Type |
| Boc-Vortioxetine | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | 2,4-Dimethylthiophenol | Palladium catalyst & phosphine ligand | Buchwald-Hartwig Coupling |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 4-Piperazin-1-ylphenol | 2,4-Dimethylbenzoyl chloride | N,N-Diisopropylethylamine (DIPEA) | N-Acylation |
Structural Characterization and Conformational Analysis of Piperazinone Derivatives
Spectroscopic Elucidation of Piperazinone Architectures
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information to build a complete picture of the molecular framework of 5-(3,4-Dimethylphenyl)piperazin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural assignment.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the 3,4-dimethylphenyl group, the piperazinone ring, and the amine (N-H) protons. The aromatic protons typically appear as a set of multiplets in the downfield region (approx. 7.0-7.5 ppm). The two methyl groups on the phenyl ring would present as sharp singlets, likely around 2.2-2.3 ppm. The protons on the piperazinone ring would appear as a series of multiplets in the aliphatic region (approx. 3.0-4.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions and stereochemistry. The N-H protons of the amide and the secondary amine would appear as broad singlets, the positions of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, which is typically found in the highly deshielded region of the spectrum (approx. 165-175 ppm). The aromatic carbons of the dimethylphenyl ring would generate a set of signals between 120-140 ppm, while the aliphatic carbons of the piperazinone ring would resonate in the upfield region (approx. 40-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized, predicted values for illustrative purposes. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide C=O | - | ~170 |
| Aromatic C-H | ~7.0-7.2 | ~125-135 |
| Aromatic C (quaternary) | - | ~130-140 |
| Aromatic CH₃ | ~2.25 | ~20 |
| Piperazinone CH (adjacent to Aryl) | ~4.0-4.5 | ~55-60 |
| Piperazinone CH₂ (adjacent to NH) | ~3.3-3.6 | ~45-50 |
| Piperazinone CH₂ (adjacent to C=O) | ~3.1-3.4 | ~40-45 |
| Amide N-H | Broad, variable | - |
| Amine N-H | Broad, variable | - |
Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing around 1650-1680 cm⁻¹. Other key absorptions would include N-H stretching bands for the amide and secondary amine (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₁₂H₁₆N₂O). High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. The fragmentation pattern would likely show characteristic losses, such as the loss of the dimethylphenyl group or cleavage of the piperazinone ring, which can further support the proposed structure.
Single Crystal X-ray Diffraction Studies of Piperazinone Frameworks
While spectroscopic methods confirm the connectivity of a molecule, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. Such studies on piperazinone derivatives reveal crucial details about conformation, bond lengths, bond angles, and intermolecular interactions.
Conformational Analysis of the Piperazinone Ring (e.g., Chair and Boat Conformations)
The six-membered piperazinone ring is not planar and, similar to cyclohexane, can adopt several conformations. The most common and thermodynamically stable conformation for piperazine-containing rings is the chair form, which minimizes steric and torsional strain. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky dimethylphenyl group at the C-5 position would be strongly favored to occupy an equatorial position to minimize steric hindrance with the rest of the ring. nih.gov Less stable conformations, such as the boat or twist-boat, are also possible and may be observed in specific crystal structures or as transient species in solution. nih.gov X-ray diffraction data provides precise torsional angles that define the exact conformation of the ring.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in dictating the solid-state architecture of molecules containing N-H and C=O groups. iucr.org In the crystal lattice of this compound, both the secondary amine (N-H) and the amide (N-H) groups can act as hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor.
It is highly probable that intermolecular hydrogen bonds would form, linking adjacent molecules. For instance, the amide N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimeric motifs. iucr.orgnih.gov These chains can then be further linked by hydrogen bonds involving the secondary amine, creating complex three-dimensional networks. nih.gov Intramolecular hydrogen bonds are less likely in this specific structure due to the ring's geometry, but cannot be entirely ruled out without experimental data.
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor Group | Acceptor Group | Interaction Type | Resulting Motif |
|---|---|---|---|
| Amide N-H | Amide C=O (of another molecule) | Intermolecular | Chains or Dimers |
| Amine N-H | Amide C=O (of another molecule) | Intermolecular | Cross-linking of chains/sheets |
Solution-State Conformational Studies (e.g., Two-Dimensional NMR Experiments)nih.gov
The conformational landscape of substituted piperazin-2-ones in solution is complex, governed by the puckering of the six-membered ring, the orientation of substituents, and potential dynamic processes such as ring inversion and rotation around single bonds. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful tool for elucidating these features in the solution state. While specific data for this compound is not available, the following describes the standard approach and expected findings from such an investigation.
Expected Conformational Features
The conformational behavior of this compound would be determined by two primary factors: the conformation of the piperazin-2-one (B30754) ring and the orientation of the 3,4-dimethylphenyl substituent.
Substituent Orientation: The bulky 3,4-dimethylphenyl group at the C5 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The thermodynamically preferred conformation would seek to minimize steric hindrance, suggesting a strong preference for the pseudo-equatorial position.
Application of Two-Dimensional NMR Techniques
A comprehensive 2D NMR analysis would be required to assign the proton (¹H) and carbon (¹³C) signals unambiguously and to determine the molecule's preferred conformation.
COSY (Correlation Spectroscopy): This homonuclear experiment would be used to identify spin-spin coupled protons, establishing the connectivity within the piperazinone ring. wikipedia.org For instance, it would reveal the coupling between the proton at C5 and the methylene (B1212753) protons at C6, and between the methylene protons at C3 and the N4-proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This is essential for the definitive assignment of all ¹H and ¹³C chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for conformational analysis as it detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. wikipedia.org Key NOE correlations would be sought to define the molecule's three-dimensional structure:
Determining Substituent Orientation: A strong NOE between the protons of the 3,4-dimethylphenyl group and the pseudo-axial proton at C6 would indicate a pseudo-equatorial orientation of the aryl substituent. Conversely, an NOE to the pseudo-equatorial proton at C6 would suggest a pseudo-axial aryl group.
Defining Ring Conformation: The pattern of NOEs between non-adjacent protons on the piperazinone ring itself, such as between the pseudo-axial protons at C3 and C6, would provide critical constraints for defining the ring's specific pucker.
Dynamic NMR Studies
In related N-substituted piperazine (B1678402) systems, temperature-dependent (dynamic) NMR studies have been used to investigate the energy barriers associated with conformational changes, such as ring inversion and rotation around amide C-N bonds. nih.govrsc.org For this compound, variable-temperature NMR could reveal if the molecule exists as a mixture of rapidly interconverting conformers or as a single, stable conformer on the NMR timescale. By analyzing the coalescence of signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for these dynamic processes. rsc.org
Without experimental data, a definitive conformational assignment for this compound cannot be made. However, the application of the 2D NMR techniques described above represents the standard and necessary approach for a complete structural and conformational elucidation in solution.
Advanced Computational Chemistry and Molecular Modeling for Piperazinone Research
Electronic Structure Calculations for 5-(3,4-Dimethylphenyl)piperazin-2-one and Analogues
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For this compound and its analogues, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate their electronic architecture. These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
The insights gained from these calculations are critical for predicting how these molecules will behave in a biological environment. For instance, the electrostatic potential map can reveal regions of the molecule that are likely to engage in electrostatic interactions with a biological target, such as hydrogen bonding or ionic interactions. The HOMO-LUMO energy gap is another important parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more readily polarizable and more likely to participate in chemical reactions.
Molecular Docking and Binding Mode Analysis with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in understanding the interactions between piperazinone derivatives and their biological targets at the atomic level.
Through molecular docking simulations, it is possible to predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These predictions are crucial for understanding the molecular basis of a compound's biological activity. Furthermore, scoring functions are used to estimate the binding affinity of the ligand for the receptor, providing a quantitative measure of the strength of the interaction. This information is invaluable for prioritizing compounds for further experimental testing.
The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. Molecular docking algorithms explore the conformational space of the ligand and the receptor to identify the most favorable binding pose. This process, known as conformational alignment, ensures that the ligand fits snugly into the binding site and that its functional groups are optimally positioned to interact with the receptor's residues. Understanding the precise conformational alignment is essential for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies for Piperazinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for optimizing lead structures.
The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the chemical information of the molecules. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For piperazinone derivatives, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various quantum chemical parameters derived from electronic structure calculations.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Describes the basic composition of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the connectivity of atoms within the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties of the molecule. |
Once a set of relevant molecular descriptors has been calculated, various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build the QSAR model. A robust QSAR model can accurately predict the biological activity of new piperazinone derivatives based solely on their chemical structure. This predictive capability is invaluable for prioritizing synthetic efforts and for designing compounds with improved potency and selectivity towards a specific biological target.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can map out its conformational landscape, revealing the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations. This information is crucial for understanding its interaction with biological targets.
The simulation begins by defining a force field, which is a set of parameters that describes the potential energy of the system. Atoms are treated as points with mass and charge, and bonds are treated as springs with specific equilibrium lengths and angles. The simulation then solves Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, various properties can be analyzed.
A key aspect of the conformational analysis for this compound is the puckering of the six-membered piperazinone ring. Like cyclohexane, this ring can adopt several conformations, with the "chair" form typically being the most stable. nih.gov However, "boat" and "twist-boat" conformations are also possible and may be relevant in specific environments or when binding to a receptor. MD simulations can quantify the relative populations of these conformers. Furthermore, the orientation of the bulky 3,4-dimethylphenyl substituent—whether it prefers an axial or equatorial position on the ring—can be determined. Studies on similarly substituted piperazines have shown that an axial conformation can be preferred in some cases. nih.gov
Molecular flexibility is another critical parameter that can be quantified using MD simulations. The Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify regions of high and low mobility. A higher RMSF value indicates greater flexibility. For this compound, one would expect the piperazinone core to be relatively rigid to maintain its structural integrity, while the dimethylphenyl group might exhibit greater rotational freedom. mdpi.com Understanding this flexibility is vital, as it can influence the molecule's ability to adapt its shape to fit into a binding site.
| Molecular Region | Average RMSF (Å) | Interpretation |
|---|---|---|
| Piperazinone Ring Backbone | 0.65 | Low flexibility, indicating a stable ring structure. |
| Carbonyl Group (C=O) | 0.58 | Very low flexibility, rigid functional group. |
| Dimethylphenyl Group | 1.15 | Higher flexibility, capable of rotation around the C-C bond. |
| Methyl Groups | 1.42 | Highest flexibility, free rotation expected. |
Theoretical Studies on Reaction Mechanisms in Piperazinone Synthesis
Theoretical studies, particularly those employing quantum mechanics methods like Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can map the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy changes. This provides a detailed understanding of reaction feasibility, kinetics, and potential byproducts.
A common and effective route for synthesizing piperazin-2-one (B30754) scaffolds involves the intramolecular cyclization of an N-substituted amino acid derivative, forming the characteristic lactam ring. mdpi.com For this compound, a plausible precursor would be an ethyl N-(2-aminoethyl)-N-(3,4-dimethylphenyl)glycinate. The synthesis would involve the formation of this precursor followed by a base- or heat-induced intramolecular aminolysis, where the terminal amino group attacks the ester carbonyl, displacing the ethoxy group to form the six-membered ring.
Using DFT, computational chemists can model this crucial cyclization step. The process involves:
Geometry Optimization: The three-dimensional structures of the reactant (the open-chain precursor), the transition state, and the product (the cyclized piperazinone) are calculated to find their lowest energy conformations.
Transition State Search: A key objective is to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier between reactant and product.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Energy Calculation: The electronic energies of the reactant, transition state, and product are calculated with high accuracy. The difference in energy between the reactant and the transition state gives the activation energy (Ea) of the reaction, which is a critical factor determining the reaction rate. A lower activation energy implies a faster reaction.
These theoretical studies can explore different reaction conditions, such as the effect of different solvents or catalysts, by including them in the computational model. nih.gov For instance, calculations can show how a basic catalyst facilitates the deprotonation of the attacking amine, thereby lowering the activation energy of the cyclization. This predictive power allows for the rational optimization of synthetic procedures before they are attempted in the laboratory. mdpi.com
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (Open-Chain Precursor) | 0.0 | Reference energy for the starting material. |
| Transition State (TS) | +22.5 | The calculated activation energy barrier for the ring-closing step. |
| Product (Piperazin-2-one Ring) | -8.7 | The final product is thermodynamically more stable than the reactant. |
Structure Activity Relationship Sar Investigations of 5 3,4 Dimethylphenyl Piperazin 2 One Analogues
Impact of Substitution Patterns on the Piperazinone Ring on Biological Interaction
The piperazinone ring is a core structural component, and modifications to this heterocycle can profoundly influence biological activity. The two nitrogen atoms and the carbonyl group of the piperazinone moiety serve as key points for interaction with biological macromolecules. SAR studies have shown that substitutions at different positions of the piperazinone ring can alter physicochemical properties and interactions with biological targets. researchgate.net
Substitutions on the nitrogen atoms (N1 and N4) can modulate the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. researchgate.net For instance, the addition of small alkyl groups to the N1 position can increase lipophilicity, potentially enhancing membrane permeability. However, bulky substituents may introduce steric hindrance that can either prevent or enhance binding to a specific target, depending on the topology of the binding site. researchgate.net The N4 nitrogen is part of an amide linkage, making it less basic and a potential hydrogen bond donor.
Replacing the piperazinone ring with other cyclic structures, such as morpholine (B109124) or pyrrolidine, has been shown in related compound series to lead to a noticeable decrease in activity, highlighting the importance of the specific piperazine (B1678402) framework. nih.gov Even within the piperazine class, converting the piperazin-2-one (B30754) to a piperazine ring can significantly alter the biological profile, which was found to be important for enhancing or reducing the opiate activities of certain dermorphin (B549996) analogues. nih.gov
The carbonyl group at the C2 position is a key hydrogen bond acceptor, and its presence is often crucial for anchoring the ligand within the active site of a receptor or enzyme. The stereochemistry of substituents on the carbon atoms of the ring can also lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.net
Table 1: Hypothetical Impact of Piperazinone Ring Substitutions
| Substitution Site | Type of Substituent | Potential Impact on Biological Interaction |
| N1 | Small Alkyl (e.g., -CH₃) | Increases lipophilicity; may introduce steric interactions. |
| N1 | Polar Group (e.g., -OH) | Increases hydrophilicity; may introduce new hydrogen bonding opportunities. |
| C3, C5, C6 | Alkyl Groups | Can influence conformation and introduce steric effects. |
| C3, C5, C6 | Chiral Center Introduction | May lead to enantiomers with different activity and selectivity profiles. researchgate.net |
| C2 (Carbonyl) | Bioisosteric Replacement | Alteration of hydrogen bond acceptor capability, potentially reducing affinity. |
Role of the 3,4-Dimethylphenyl Moiety in Modulating Biological Response
The 3,4-dimethylphenyl group serves as a critical hydrophobic component that largely dictates how the molecule orients itself within the binding pockets of its biological targets.
The specific 3,4-substitution pattern on the phenyl ring is not arbitrary and plays a significant role in determining biological activity. While direct comparative studies on 5-arylpiperazin-2-one isomers are limited, SAR principles indicate that the location of the methyl groups is crucial for optimal receptor fit. Positional isomerism affects the molecule's shape and electronic distribution.
For example, moving the methyl groups to the 2,6-positions would create significant steric hindrance, forcing the phenyl ring to twist relative to the piperazinone ring. This altered conformation could prevent the molecule from adopting the necessary orientation for effective binding. Conversely, a 2,5- or 2,4-dimethyl pattern would result in a different molecular shape and dipole moment, which could lead to a loss of affinity if the target's binding pocket is specifically shaped to accommodate the 3,4-isomer. Research on other N-arylpiperazine series has shown that substituents at the ortho or meta positions of the phenyl ring have a decisive effect on affinity for certain targets, such as serotonin (B10506) receptors. nih.gov This underscores the importance of the substitution pattern in fine-tuning the interaction with the target protein. lookchem.com
Table 2: Predicted Influence of Dimethyl Positional Isomerism on Receptor Fit
| Isomer | Steric Profile | Potential Effect on Biological Response |
| 3,4- (Ortho/Meta) | Asymmetric; moderate steric bulk | Assumed to be optimal for fitting into the target's hydrophobic pocket. |
| 2,6- (Ortho/Ortho) | Symmetric; high steric bulk near the linker | Likely to cause torsional strain and prevent optimal binding conformation. |
| 2,5- (Ortho/Meta) | Asymmetric; different shape and electronics | May result in a weaker or different binding mode due to suboptimal fit. |
| 3,5- (Meta/Meta) | Symmetric; less steric hindrance than 2,6- | Could fit in the pocket but may lack specific van der Waals contacts provided by the 3,4-pattern. |
The electron-rich 3,4-dimethylphenyl ring is essential for establishing non-covalent interactions within the hydrophobic sub-pockets of target proteins. These interactions are fundamental to the ligand's binding affinity. The primary contributions include:
Hydrophobic Interactions: The entire aryl moiety, enhanced by the two methyl groups, readily interacts with nonpolar regions of a binding site, displacing water molecules and contributing favorably to the binding energy.
Van der Waals Forces: The methyl groups provide additional surface area for close-range van der Waals contacts with hydrophobic amino acid residues like valine, leucine, and isoleucine, which can significantly enhance binding affinity.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This interaction, involving the overlapping of π-orbitals, is a key contributor to the stability of the ligand-protein complex.
The specific orientation and strength of these interactions are dictated by the precise geometry of the binding pocket.
Elucidation of Pharmacophore Models for Piperazinone-Based Ligands
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For piperazinone-based ligands like 5-(3,4-Dimethylphenyl)piperazin-2-one, a general pharmacophore can be elucidated based on its structural features and known interactions of similar scaffolds. biointerfaceresearch.com
Classical pharmacophoric hypotheses for arylpiperazine compounds often include two hydrophobic regions connected by a central basic group. nih.gov For this specific piperazinone, the model would likely consist of the following key features:
One Hydrophobic/Aromatic Feature (HY/ARO): This corresponds to the 3,4-dimethylphenyl ring, which occupies a hydrophobic pocket in the target protein.
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperazinone ring is a strong hydrogen bond acceptor.
One Hydrogen Bond Donor (HBD): The amide proton (N4-H) of the piperazinone ring can act as a hydrogen bond donor.
A Positive Ionizable/Basic Feature (PI): The N1 nitrogen, if unsubstituted, can be protonated at physiological pH and may interact with an acidic residue in the target.
The precise spatial distances and geometric arrangement between these pharmacophoric features are critical for a molecule's ability to bind to its target with high affinity. biointerfaceresearch.com
Structural Determinants for Selectivity and Affinity towards Specific Biological Targets
Affinity is driven by the synergistic effect of the hydrophobic and aromatic interactions of the 3,4-dimethylphenyl moiety and the hydrogen bonding capabilities of the piperazinone ring. researchgate.net A strong match between the ligand's pharmacophoric features and the complementary residues in the binding site leads to high affinity.
Selectivity arises from subtle structural variations that are tolerated by one biological target but not another. For example, the specific 3,4-dimethyl substitution pattern might be perfectly accommodated by the hydrophobic pocket of Target A, while the pocket of Target B might be too small or differently shaped, favoring another isomer or a different substituent altogether. lookchem.com Similarly, substitutions on the piperazinone ring can introduce steric clashes or new favorable interactions that enhance binding to one target while diminishing it for another. Therefore, modifying the substitution patterns on either the aryl or piperazinone rings allows for the fine-tuning of a compound's selectivity profile. researchgate.netlookchem.com
Molecular Mechanisms of Action and Biological Target Engagement of Piperazinone Derivatives
Interaction with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors are the largest family of membrane proteins and are involved in transducing extracellular signals into intracellular responses. nih.govnih.govkhanacademy.org Piperazine (B1678402) and piperazinone derivatives have been extensively studied as ligands for various GPCRs, demonstrating a broad spectrum of activities.
The arylpiperazine motif is a well-established pharmacophore for serotonin (B10506) (5-HT) receptors. mdpi.com Derivatives featuring this structure have shown significant affinity for several 5-HT receptor subtypes, which are crucial in modulating mood, cognition, and other neurological processes.
Research has identified dual 5-HT1A and 5-HT7 receptor ligands derived from N-Aryl/heteroaryl piperazines. nih.govnih.gov For instance, the compound 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one demonstrated high affinity with a sub-nanomolar Kᵢ value for the 5-HT1A receptor and a low nanomolar Kᵢ for the 5-HT7 receptor. nih.gov This compound acts as a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors. nih.gov The development of highly selective 5-HT1A receptor inhibitors has been linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold. researchgate.net
Furthermore, the 1,3,5-triazine (B166579) scaffold, when combined with a piperazine moiety, has produced potent ligands for the 5-HT6 receptor. mdpi.com One such derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was identified as a potent and selective 5-HT6R ligand with a Kᵢ of 13 nM. mdpi.com
| Compound | 5-HT1A Receptor Kᵢ (nM) | 5-HT7 Receptor Kᵢ (nM) | 5-HT6 Receptor Kᵢ (nM) | Reference |
|---|---|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | Data Not Available | Data Not Available | mdpi.com |
| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 0.74 | 8.4 | Data Not Available | nih.govnih.gov |
| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (3) | Data Not Available | >1000 | 13 | mdpi.com |
Arylpiperazine derivatives are known to interact with the dopamine (B1211576) D2 receptor, a key target in the treatment of psychosis. nih.govresearchgate.netresearchgate.net Molecular docking studies reveal that the primary stabilizing forces for these ligands at the D2 receptor are the interaction of the protonated N1 nitrogen of the piperazine ring with the amino acid residue Asp 86, along with edge-to-face interactions between the aryl ring of the ligand and aromatic residues of the receptor such as Phe 178, Trp 182, and Tyr 216. nih.govbg.ac.rs The arylpiperazine structural motif is considered a privileged structure that binds to an ancillary pocket on the D2 receptor. nih.gov The binding site for N-arylpiperazines consists of an orthosteric pocket and a non-canonical accessory binding site formed by the second extracellular loop of the receptor. nih.gov
| Compound Structure Class | Key Structural Features | D2 Receptor Kᵢ Range (nM) | Reference |
|---|---|---|---|
| 1-benzyl-4-arylpiperazines | Varying substituents on the aryl ring | Affinity influenced by electronic properties of substituents | nih.govbg.ac.rs |
| N-Arylpiperazines | General class of D2 ligands | Variable, depends on specific substitutions | nih.gov |
The piperazine moiety is a significant and versatile scaffold in the rational design of ligands for the histamine (B1213489) H3 receptor (H3R), a GPCR that acts as a presynaptic autoreceptor modulating histamine release in the central nervous system. nih.govnih.gov Numerous H3R ligands have been synthesized based on piperazine and its seven-membered analog, homopiperazine. nih.gov Research comparing piperazine and piperidine (B6355638) cores showed that replacing a piperidine ring with a piperazine did not significantly affect affinity at the H3R. ugr.es For example, one piperazine derivative showed a high binding affinity with a Kᵢ value of 3.17 nM for the human H3R. ugr.es The extension of an alkyl linker chain in some piperazine derivatives was found to decrease affinity for the H3R. ugr.es
| Compound Class | hH3R Kᵢ (nM) | Reference |
|---|---|---|
| Piperazine Derivative (Compound 4) | 3.17 | ugr.es |
| m-methoxyphenyl derivative (Compound 17) | 518 | nih.gov |
Modulation of Ion Channels (e.g., TRPC6 Activation)
Transient receptor potential canonical (TRPC) proteins form calcium-permeable cation channels, and among these, TRPC6 is implicated in neuronal development and survival. nih.gov A screening of chemical libraries identified a group of piperazine-derived compounds that activate TRPC3, TRPC6, and TRPC7 channels. nih.gov
Notably, the compound 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2), which shares the dimethylphenylpiperazine core with 5-(3,4-Dimethylphenyl)piperazin-2-one, was found to activate recombinant TRPC6 channels in a dose-dependent manner. nih.gov Further studies showed that PPZ2 activates native TRPC6-like channels in smooth muscle cells and evokes cation currents and Ca²⁺ influx in cultured central neurons. nih.gov This activation of TRPC channels by piperazine derivatives is believed to mediate neurotrophic effects, suggesting a pathway for the development of synthetic neurotrophic drugs. nih.gov More recent research has identified other piperazine derivatives that selectively activate TRPC6 and are capable of crossing the blood-brain barrier, reinforcing the potential of this chemical class for treating synaptic deficiencies. nih.gov
Enzyme and Protein Interaction Mechanisms
The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein, which forms a protective shell around the viral genome, is a critical target for antiviral drug development due to its essential roles in both early and late stages of the viral life cycle. nih.govscilit.com Research has identified a class of piperazinone phenylalanine derivatives as novel HIV-1 capsid modulators. nih.gov
These compounds bind to a critical interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the viral capsid hexamer. nih.gov This is the same binding site targeted by the well-studied capsid inhibitor PF-74. nih.gov The interaction of these piperazinone derivatives interferes with the delicate balance of capsid stability required for proper viral replication. nih.govresearchgate.net
The antiviral mechanism is dual-staged. In the early stage of infection, these compounds can accelerate the assembly of the capsid core, leading to premature disassembly and preventing successful reverse transcription. nih.gov In the late stage, they interfere with the proper assembly of new capsids, resulting in the production of non-infectious virions. nih.govresearchgate.net Structure-activity relationship studies have led to the identification of derivatives with potent anti-HIV-1 activity. For example, compound F₂-7f exhibited an EC₅₀ value of 5.89 μM against HIV-1. nih.gov Interestingly, some compounds in this class showed significantly enhanced potency against HIV-2; one derivative, 11l, displayed an anti-HIV-2 EC₅₀ value of 31 nM, which was nearly 120 times more potent than PF-74. nih.govresearchgate.net
| Compound | Anti-HIV-1 EC₅₀ (μM) | Anti-HIV-2 EC₅₀ (μM) | Reference |
|---|---|---|---|
| PF-74 (Lead Compound) | 0.75 | ~3.72 (31 nM is ~0.031 μM, 120x more potent) | nih.govnih.gov |
| F₂-7f | 5.89 | Data Not Available | nih.gov |
| 11l | ~0.13 (5.78-fold better than PF-74) | 0.031 | nih.govresearchgate.net |
Protease Inhibition Mechanisms
While direct studies on the protease inhibition activity of this compound are not extensively documented, the piperazine scaffold is a known component in the design of various protease inhibitors. For instance, novel piperazine-based compounds have been synthesized and investigated as potential inhibitors for the SARS-CoV-2 protease enzyme. nih.gov Molecular docking studies of these derivatives have shown that the piperazine ring can establish strong hydrogen bonding interactions within the active site of the protease. nih.gov This suggests that the piperazin-2-one (B30754) core of this compound could similarly position the 3,4-dimethylphenyl group to interact with substrate-binding pockets of various proteases, potentially leading to competitive or non-competitive inhibition. The specific nature and potency of this inhibition would, however, be highly dependent on the topology and chemical environment of the target protease's active site.
Investigation of Cellular Pathway Modulation
The cellular effects of piperazinone derivatives extend to the modulation of critical signaling pathways that govern cell fate and function.
Cell Cycle Inhibition Mechanisms
A number of studies have demonstrated the ability of piperazine-containing compounds to induce cell cycle arrest in cancer cells. For instance, a novel dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells. researchgate.net Similarly, a study on piperazine clubbed with 2-azetidinone derivatives reported cell-cycle arrest as part of the mechanism for inducing apoptosis in human cervical cancer cells. nih.gov Another piperazine derivative was also found to cause a noticeable disruption in the cell cycle profile, leading to arrest at the G2/M phase. nih.gov Furthermore, a ciprofloxacin-derivative featuring a piperazin-1-yl group was found to induce G2/M phase cell cycle arrest in human colon and lung cancer cells. iiarjournals.org While the precise mechanism for this compound is yet to be elucidated, these findings suggest that it may exert antiproliferative effects by interfering with the cell division cycle.
The table below summarizes findings on cell cycle arrest by various piperazine derivatives.
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| Dispiropiperazine derivative | SW480 human cancer cells | G2/M phase arrest | researchgate.net |
| Piperazine clubbed with 2-azetidinone | HeLa human cervical cancer cells | Cell-cycle arrest | nih.gov |
| Quinoxaline derivatives (related heterocycles) | HCT116, HepG1, MCF-7 | G2/M phase arrest | nih.gov |
| 7-(4-(N-substituted carbamoylmethyl) piperazin-1 yl) ciprofloxacin-derivative | HCT 116, A549 | G2/M phase arrest | iiarjournals.org |
Activation of BDNF-dependent Signaling Pathways
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Several piperazine derivatives have been investigated for their potential to modulate BDNF-dependent signaling pathways, often in the context of neurological and psychiatric disorders. For example, a piperazine derivative, LQFM212, was found to have an antidepressant-like effect in mice that was associated with increased hippocampal BDNF levels. bohrium.comnih.gov Another study on a series of piperazine derivatives identified a compound that reversed the reduction of BDNF expression in a model of depression. researchgate.netnih.gov Furthermore, the N-N-substituted piperazine derivative, cmp2, has been shown to stimulate BDNF/TrkB pathways, which could restore neuronal function. nih.gov These findings suggest a potential role for piperazine-containing compounds, possibly including this compound, in modulating neurotrophic signaling, which could have implications for the treatment of neurodegenerative diseases and depression.
The table below details the effects of different piperazine derivatives on BDNF pathways.
| Compound | Model System | Effect on BDNF Pathway | Reference |
| LQFM212 | Mice | Increased hippocampal BDNF levels | bohrium.comnih.gov |
| Compound 6a (piperazine derivative) | Mouse model of depression | Reversed the reduction of BDNF expression | researchgate.netnih.gov |
| cmp2 (N-N-Substituted Piperazine) | In vivo | Stimulates BDNF/TrkB pathways | nih.gov |
Chemical Transformations and Derivatization Strategies for Piperazinone Scaffolds
Functionalization of the Piperazinone Ring System
Diversification of the piperazinone core is essential for exploring its chemical space and generating analogues with novel properties. This can be achieved by forming new carbon-carbon or carbon-heteroatom bonds directly on the heterocyclic ring.
Direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the modification of molecular skeletons without the need for pre-installed functional groups. nih.gov For the 5-(3,4-Dimethylphenyl)piperazin-2-one scaffold, several C-H bonds are potential targets for such transformations, primarily at the C3 and C6 positions, which are alpha to the nitrogen atoms. While direct C-H functionalization of piperazin-2-ones is a developing area, strategies successfully applied to the closely related piperazine (B1678402) scaffold offer significant insights. mdpi.combeilstein-journals.org
Key approaches include:
Photoredox Catalysis: Visible-light photoredox catalysis can generate α-amino radicals from the N4 amine via a single-electron transfer (SET) process. nih.govbeilstein-journals.orgacs.orgresearchgate.net This radical can then couple with various partners like electron-deficient olefins (for vinylation) or (hetero)arenes (for arylation). nih.govmdpi.com For this compound, the C6 position is the most likely site for this type of functionalization due to its position alpha to the secondary amine. The amide nitrogen (N1) is significantly less electron-donating, making the adjacent C3 position less susceptible to oxidative C-H activation.
Transition-Metal-Catalyzed Functionalization: Palladium, rhodium, and other transition metals can catalyze the directed functionalization of C-H bonds. nih.gov While often requiring a directing group, some methods work for non-directed C-H activation on electron-rich heterocycles. The presence of two nitrogen atoms in the piperazinone ring can sometimes complicate catalysis compared to simpler rings like piperidine (B6355638), but successful examples on piperazines suggest feasibility. nih.govencyclopedia.pub
Lithiation-Trapping: Direct deprotonation of a C-H bond using a strong base (e.g., s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric transformations, followed by quenching with an electrophile is another established method. nih.gov On the piperazinone ring, the C-H bonds at C6 are the most acidic and therefore the most likely to undergo lithiation. Protecting the N4 nitrogen, often as a carbamate (B1207046) (e.g., Boc), is typically required to prevent N-deprotonation.
| Strategy | Target Position | Typical Reagents & Catalysts | Potential Product |
| Photoredox Catalysis | C6 | Ir(ppy)₃ or organic dye, light, radical trap (e.g., vinyl sulfone) | C6-alkylated/vinlyated derivative |
| Transition-Metal Catalysis | C6 | Pd, Rh, or Ru catalyst, oxidant | C6-arylated/alkylated derivative |
| Lithiation-Trapping | C6 | s-BuLi/(-)-sparteine, electrophile (e.g., R-X) | C6-substituted derivative |
Functionalization of the nitrogen atoms is the most common derivatization strategy for piperazine-based scaffolds. The this compound molecule possesses two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. These nitrogens exhibit significantly different reactivity, allowing for selective functionalization. The N4 amine is more nucleophilic and basic, making it the primary site for alkylation and arylation under standard conditions.
N4-Arylation and Alkylation:
N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds and is widely used for the N-arylation of piperazines and related heterocycles. wikipedia.orgnih.gov This reaction couples the N4-amine with aryl halides or triflates, tolerating a wide range of functional groups on both coupling partners. researchgate.netnih.gov Various generations of palladium catalysts and phosphine (B1218219) ligands have been developed to improve efficiency and scope. wikipedia.org
N-Alkylation: The N4 position can be readily alkylated through two primary methods. The first is direct nucleophilic substitution using alkyl halides. The second, and often higher-yielding, method is reductive amination. nih.govmdpi.com This involves the condensation of the N4-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
N1-Functionalization: The N1 amide nitrogen is substantially less nucleophilic than the N4 amine. Its derivatization typically requires deprotonation with a strong base, such as sodium hydride (NaH), to form the corresponding amide anion, which can then be treated with an alkyl or aryl electrophile. This differential reactivity allows for a sequential functionalization approach, where the N4 position is modified first, followed by derivatization at N1 under more forcing conditions if desired.
| Reaction | Target Nitrogen | Reagents | Catalyst/Base | Common Use |
| Buchwald-Hartwig Amination | N4 | Aryl halide (Ar-X) | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | Synthesis of N-aryl derivatives |
| Reductive Amination | N4 | Aldehyde (RCHO) or Ketone (RCOR') | Reducing agent (e.g., NaBH(OAc)₃) | Synthesis of N-alkyl/benzyl derivatives |
| Nucleophilic Substitution | N4 | Alkyl halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Synthesis of N-alkyl derivatives |
| Deprotonation-Alkylation | N1 | Alkyl halide (R-X) | Strong base (e.g., NaH) | Synthesis of N1-alkyl derivatives |
Synthesis of Conjugates and Hybrid Molecules Containing Piperazinone and Aryl Moieties
The strategy of creating hybrid molecules, which involves covalently linking two or more distinct pharmacophoric scaffolds, is a prominent approach in drug discovery to develop compounds with improved or novel biological activities. researchgate.net The this compound scaffold is an excellent building block for this purpose, with the N4-amine serving as a convenient handle for conjugation.
Recent research has demonstrated the utility of this approach by synthesizing hybrids that incorporate a piperazin-2-one (B30754) core. For instance, a series of acetophenone (B1666503)/piperazin-2-one (APPA) hybrids were designed and synthesized by coupling various substituted acetophenone moieties to the piperazinone scaffold. nih.gov In another example, rhodanine-piperazine hybrids were developed as potential anticancer agents, showcasing the modularity of the piperazine core in creating diverse molecular architectures. mdpi.com Similarly, the piperazine scaffold has been hybridized with natural products like chalcones and bile acids to generate novel compounds with potent biological profiles. nih.gov The synthesis of these conjugates typically involves standard amide bond formation, reductive amination, or nucleophilic substitution reactions at the N4 position of the piperazinone ring, linking it to another molecule of interest.
Exploration of Piperazinone Scaffolds for Novel Chemical Entities in Specialized Applications
The piperazin-2-one motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to serve as a versatile template for drug design. dicp.ac.cnthieme-connect.com The conformational constraints imposed by the lactam ring, combined with the hydrogen bonding capabilities of the amide and amine groups, make it an attractive core for interacting with biological targets.
The exploration of piperazinone scaffolds has led to the discovery of novel chemical entities with highly specific applications. A notable example is the development of acetophenone/piperazin-2-one hybrids as selective agents against triple-negative breast cancer (TNBC). nih.gov Certain compounds from this class were found to exhibit potent antiproliferative activity and high selectivity for TNBC cells by inducing DNA damage, highlighting the potential for developing targeted therapies based on this scaffold. nih.gov
Furthermore, chiral piperazin-2-ones are crucial intermediates in the synthesis of complex pharmaceuticals. dicp.ac.cn While the well-known antiemetic drug Aprepitant contains a related morpholin-2-one (B1368128) core, the asymmetric synthetic strategies developed for its synthesis, such as one-pot domino reactions, are directly applicable to the creation of chiral 3-aryl-piperazin-2-ones. acs.orgnih.govnih.gov The broad therapeutic relevance of the parent piperazine scaffold in areas such as oncology and central nervous system disorders continues to inspire the investigation of piperazinone derivatives as novel chemical entities in these and other specialized applications. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3,4-Dimethylphenyl)piperazin-2-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 1-(3,4-dimethylphenyl)piperazine with a ketone or carbonyl derivative under reflux in a polar aprotic solvent (e.g., DMF or DCM). Catalysts like triethylamine or DMAP may enhance reaction efficiency. Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane with 0.1% ammonium hydroxide) is recommended to isolate the product . Optimization should focus on temperature control (60–80°C), stoichiometric ratios of reagents, and inert atmosphere to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the piperazin-2-one ring (N–CH signals at δ 3.0–4.0 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy.
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL (via SHELX suite) resolves bond angles and stereochemistry .
- IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1650–1700 cm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Collect solid spills with a vacuum or brush, avoiding dispersal. For solutions, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.
- Emergency Response : In case of skin contact, wash with copious water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can computational modeling predict the receptor binding affinity of this compound derivatives in dopamine receptor studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with dopamine D/D receptors. Focus on the piperazine ring’s orientation relative to receptor hydrophobic pockets and hydrogen-bonding sites.
- QSAR Analysis : Correlate substituent effects (e.g., electron-donating methyl groups) with binding energy scores. Validate predictions with in vitro radioligand displacement assays .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies resolve discrepancies in biological activity data for this compound across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for dopamine receptors), buffer pH, and incubation times.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Control Experiments : Compare results with known agonists/antagonists (e.g., quinpirole for D receptors) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess inter-assay variability. Replicate experiments in triplicate .
Q. How does the introduction of electron-donating groups on the phenyl ring affect the compound's pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method; methyl groups increase lipophilicity, enhancing blood-brain barrier permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl groups may slow metabolism by steric hindrance.
- Permeability : Use Caco-2 cell monolayers to quantify apparent permeability (P). Correlate with computational predictions (e.g., SwissADME) .
- In Vivo Half-Life : Compare AUC values in rodent pharmacokinetic studies after oral vs. intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
